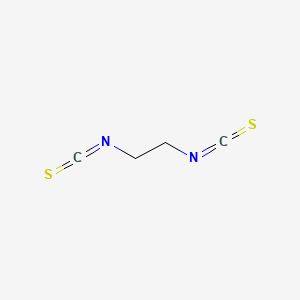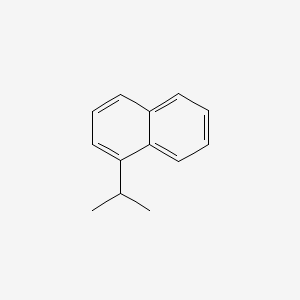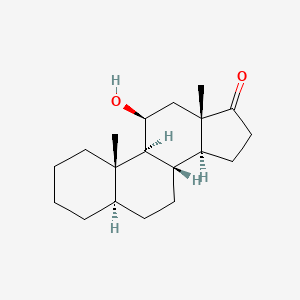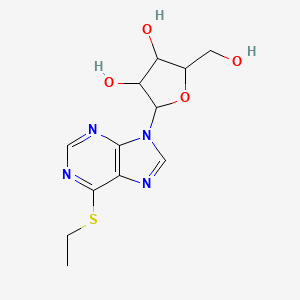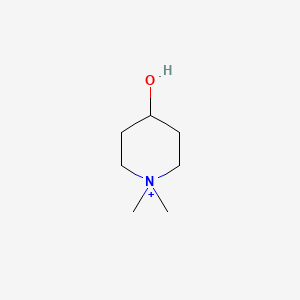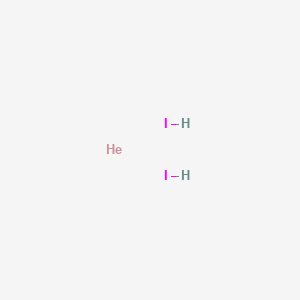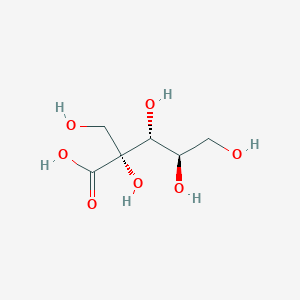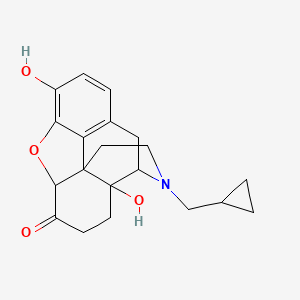
17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one
Vue d'ensemble
Description
3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one is a member of phenanthrenes.
Applications De Recherche Scientifique
Environmental Impact Studies
The compound 17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one, due to its structural complexity, might be of interest in environmental studies, similar to compounds like 17alpha-Ethinyl estradiol (EE2). EE2, a synthetic estrogen, has been studied for its effects on aquatic organisms, with research focusing on deriving a predicted no-effect concentration (PNEC) for surface water, indicating the concentration below which adverse effects in the aquatic environment are not expected (Caldwell et al., 2008).
Biomass Conversion and Polymer Research
Compounds derived from biomass, like 5-Hydroxymethylfurfural (HMF) and its derivatives, have been explored for their potential in creating sustainable polymers and materials. These compounds, produced from plant biomass, show promise in replacing non-renewable hydrocarbon sources and have numerous applications in producing polymers, fuels, and other chemicals (Chernyshev et al., 2017). The compound might have similar utility in these fields, given its complex molecular structure.
Anticorrosive Coatings Research
In the realm of material sciences, specifically in developing anticorrosive coatings for metals like carbon steel, research on various epoxy polymers and composites, such as pentaglycidyl ether pentabisphenol A of phosphorus (PGEPBAP), has been significant. These studies involve computational approaches like Density Functional Theory (DFT) to explore the molecular properties and potential applications of these polymers (Hsissou, 2021). The compound , due to its epoxy group, might be relevant in this context for developing new anticorrosive materials.
Green Chemistry and Sustainable Packaging
In the field of green chemistry, research into renewable polyesters for sustainable packaging is prominent. This involves exploring different classes of polyesters and their synthesis from a green chemistry perspective. These studies aim to reduce the environmental footprint of packaging materials and enhance their sustainability (Rabnawaz et al., 2017). The compound being discussed might have potential applications in this field, especially in developing new, sustainable packaging materials.
Propriétés
Nom du produit |
17-(Cyclopropylmethyl)-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,15,18,22,24H,1-2,5-10H2 |
Clé InChI |
DQCKKXVULJGBQN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

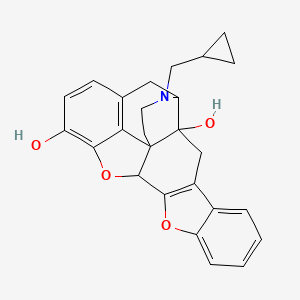
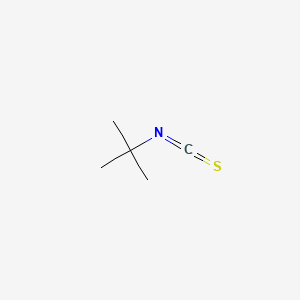
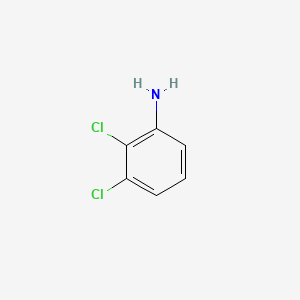
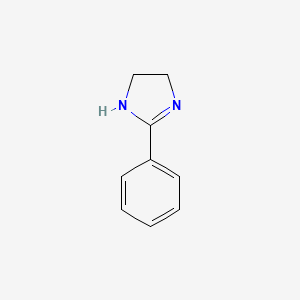
![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)
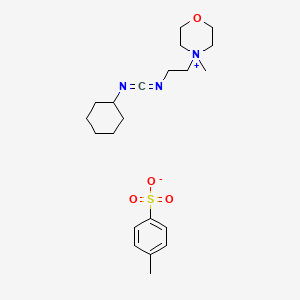
![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)
